molecular formula C15H19N3OS B2524387 5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide CAS No. 2097924-89-3

5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide

Cat. No.: B2524387
CAS No.: 2097924-89-3
M. Wt: 289.4
InChI Key: CJYYBFUZYOKWOQ-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a thiophene ring substituted with a carboxamide group, a cyclohexyl ring, and a pyrazole moiety, which collectively contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production.

Mode of Action

It is suggested that similar compounds form strong hydrogen bonds with the amino acid residues of their target enzymes . This interaction could potentially alter the enzyme’s activity, leading to changes in the biochemical pathways in which the enzyme is involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrazole derivative.

    Thiophene Carboxamide Formation: The final step involves the coupling of the cyclohexyl-pyrazole intermediate with a thiophene-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

Properties

IUPAC Name

5-methyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-3-8-14(20-11)15(19)17-12-4-6-13(7-5-12)18-10-2-9-16-18/h2-3,8-10,12-13H,4-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYYBFUZYOKWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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